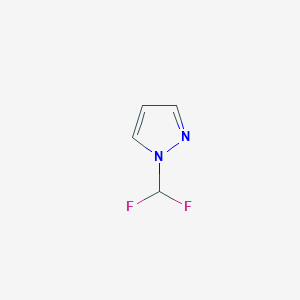

1-(difluoromethyl)-1H-pyrazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various 1H-pyrazole derivatives has been explored in the provided studies. For instance, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activity, with some compounds showing higher activity than the commercial fungicide boscalid . Another study reported the electro-catalyzed synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives using a green medium, which involved a one-pot, three-component condensation . Additionally, a selective route to substituted 1-acyl-4-iodo-1H-pyrazoles was achieved through dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles . A FeBr3/O2 mediated intramolecular C-H amination was utilized for the synthesis of substituted 1H-indazoles and 1H-pyrazoles . Furthermore, a strategic synthesis of novel difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones was described, which involved direct fluorination using diethylaminosulfur trifluoride .

Molecular Structure Analysis

Several studies have characterized the molecular structure of 1H-pyrazole derivatives using various techniques. X-ray diffraction, IR, and NMR were employed to characterize compounds such as 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole , and 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide . The crystal structures provided insights into the conformation and intermolecular interactions of these molecules. Density functional theory (DFT) calculations were also used to investigate the molecular geometry and electronic structures, which were found to be in good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of 1H-pyrazole derivatives was explored in several studies. For example, the electro-catalyzed multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives was described . The ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles to produce 1-acyl-4-iodo-1H-pyrazoles was another key reaction . Additionally, the antimicrobial evaluation of novel difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones highlighted the potential biological reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives were extensively studied. The crystal and molecular structure, vibrational frequencies, and NMR chemical shift values were determined for compounds like 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole . Hirshfeld surface analysis, DFT, and thermal analysis were used to understand the intermolecular interactions and stability of these compounds . The molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals were also calculated to predict the reactivity and electronic properties .

Applications De Recherche Scientifique

Synthesis and Characterization

- Efficient Synthesis of Fluorinated Pyrazoles: 1-(difluoromethyl)-1H-pyrazole derivatives have been synthesized efficiently using heterocyclization of hemiperfluoroenones and methylhydrazine, applicable to various derivatives including aromatic, aliphatic, and carbohydrate derivatives (Bouillon et al., 2001).

- Synthesis and Antimicrobial Properties: Novel difluoromethylated pyrazoles have been synthesized and shown to possess antimicrobial properties against bacteria and fungi (Chundawat et al., 2016).

- Antifungal Activity and Structure-Activity Relationships: Certain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibit significant antifungal activities, with structure-activity relationships developed for better understanding of their effectiveness (Du et al., 2015).

Chemical Properties and Reactivity

- Diels–Alder Reactivity Studies: Research on 4-fluoro-4-methyl-4H-pyrazoles, including difluoromethylated variants, reveals insights into their reactivity and stability, useful in organic synthesis (Abularrage et al., 2020).

- Spectroscopic and Computational Studies: The pyrazole compound 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole has been characterized by various techniques, providing valuable information on its molecular structure and properties (Inkaya et al., 2012).

Applications in Advanced Technologies

- Lithium Ion Battery Electrolytes: Methylated pyrazole derivatives have been investigated for high-voltage applications in lithium-ion batteries, showing promise as functional additives (von Aspern et al., 2020).

- Coordination Polymers and Crystal Engineering: Pyrazole-based molecules have been utilized in constructing coordination polymers with potential applications in materials science (Sengupta et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 1-(difluoromethyl)-1H-pyrazole is believed to be the ornithine decarboxylase (ODC) . ODC is the first enzyme in polyamine synthesis, a pathway that is crucial for cell proliferation and differentiation . The 1,1-difluoromethyl group, -CF2H, is a chemically inert lipophilic group that helps pharmaceuticals and agrochemicals reach their intended targets and helps prevent them from being metabolized too quickly .

Mode of Action

This compound acts as an inhibitor of ODC . It is an enzyme-activated, irreversible inhibitor, meaning it binds to the enzyme and renders it inactive . This inhibition suppresses the synthesis of polyamines, which are essential for cell growth and proliferation .

Biochemical Pathways

The inhibition of ODC by this compound affects the polyamine biosynthetic pathway . Polyamines, such as putrescine, spermidine, and spermine, are involved in various cellular processes, including DNA stabilization, protein synthesis, and cell growth . By inhibiting ODC, the production of these polyamines is reduced, thereby affecting these cellular processes .

Pharmacokinetics

The difluoromethyl group is known to be chemically inert and lipophilic, which can enhance the bioavailability of the compound . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The inhibition of ODC and the subsequent reduction in polyamine synthesis by this compound can lead to cytostatic effects on mammalian cells and tissues . This means the compound can halt cell proliferation, which could be beneficial in the treatment of hyperproliferative diseases like cancer .

Safety and Hazards

Orientations Futures

The future directions of 1-(difluoromethyl)-1H-pyrazole research could involve the development of safer and more effective formulations . The ADMET profile of structural modifications of this compound and optimization of its analogue as a new promising drug via molecular docking are discussed in detail .

Analyse Biochimique

Biochemical Properties

1-(Difluoromethyl)-1H-pyrazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, affecting their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of enzymes, preventing their normal function. For instance, this compound has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression . Additionally, the compound can form covalent bonds with biomolecules, leading to irreversible inhibition of their activity.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of reactive intermediates . These intermediates can have different effects on cellular function compared to the parent compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as liver damage and neurotoxicity . It is important to determine the optimal dosage to maximize the beneficial effects while minimizing the toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting their function and stability. Additionally, this compound can influence metabolic flux by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can influence its interactions with biomolecules and its overall effects on cellular function.

Propriétés

IUPAC Name |

1-(difluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2/c5-4(6)8-3-1-2-7-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUFLTOWUVCCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20413471 | |

| Record name | 1-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20413471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

908014-77-7 | |

| Record name | 1-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20413471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

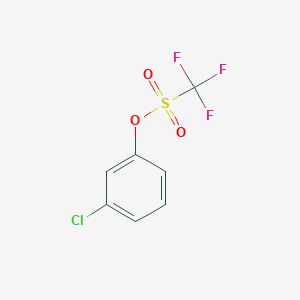

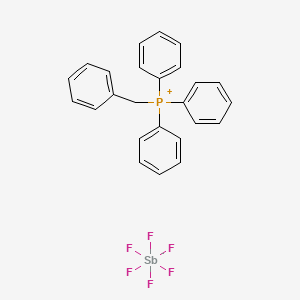

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B3031903.png)

![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt](/img/structure/B3031912.png)